molecular formula C11H20O B13271591 1-Ethylcyclooctane-1-carbaldehyde

1-Ethylcyclooctane-1-carbaldehyde

Cat. No.: B13271591
M. Wt: 168.28 g/mol
InChI Key: PHBKELDCALQAKH-UHFFFAOYSA-N
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Description

1-Ethylcyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₂₀O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by an eight-membered ring with an ethyl group and an aldehyde functional group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclooctane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctanone with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 1-ethylcyclooctanone is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials and reagents are carefully chosen to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclooctane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed:

    Oxidation: 1-Ethylcyclooctane-1-carboxylic acid

    Reduction: 1-Ethylcyclooctane-1-methanol

    Substitution: Various substituted cyclooctane derivatives

Scientific Research Applications

1-Ethylcyclooctane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways involving aldehydes and their interactions with enzymes.

    Medicine: Research into the potential therapeutic applications of cycloalkane derivatives often involves this compound as a model compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-ethylcyclooctane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to investigate the effects of aldehyde-containing compounds on molecular pathways.

Comparison with Similar Compounds

1-Ethylcyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives such as:

    Cyclooctanone: Lacks the ethyl group and aldehyde functionality, making it less reactive in certain chemical reactions.

    1-Methylcyclooctane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.

    Cyclooctane-1-carbaldehyde: Lacks the ethyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its combination of an eight-membered ring, an ethyl group, and an aldehyde functional group, which together confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-2-11(10-12)8-6-4-3-5-7-9-11/h10H,2-9H2,1H3

InChI Key

PHBKELDCALQAKH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCCC1)C=O

Origin of Product

United States

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